molecular formula C8H10Cl6N4 B6419741 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine CAS No. 324061-58-7

2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine

Cat. No.: B6419741
CAS No.: 324061-58-7
M. Wt: 374.9 g/mol
InChI Key: SSZSKOXOLFDTPA-UHFFFAOYSA-N
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Description

2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine is a halogenated organic compound characterized by a piperazine core substituted with two trichlorinated functional groups: a trichloroethanimidoyl moiety at the 4-position and a trichloroethylimine group at the 1-position. The compound’s stability and lipophilicity are influenced by the trichloromethyl groups, which enhance membrane permeability and resistance to metabolic degradation .

Properties

IUPAC Name

2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10Cl6N4/c9-7(10,11)5(15)17-1-2-18(4-3-17)6(16)8(12,13)14/h15-16H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSZSKOXOLFDTPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=N)C(Cl)(Cl)Cl)C(=N)C(Cl)(Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10Cl6N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine typically involves the reaction of trichloroacetimidoyl chloride with piperazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or chloroform to facilitate the reaction. The process requires careful temperature control to ensure the stability of the intermediate compounds and the final product.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amines.

    Substitution: Nucleophilic substitution reactions are common, where the trichloro groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in aqueous or alcoholic solutions.

Major Products Formed

    Oxidation: Formation of trichloroethanone derivatives.

    Reduction: Formation of piperazine derivatives with reduced trichloro groups.

    Substitution: Formation of various substituted piperazine compounds.

Scientific Research Applications

Neuropharmacological Activity

Piperazine derivatives have been extensively studied for their effects on the central nervous system (CNS). The compound may exhibit properties similar to other piperazine derivatives that have shown promise in treating neurodegenerative diseases such as Alzheimer's disease. Research indicates that piperazine compounds can cross the blood-brain barrier (BBB), making them suitable candidates for CNS-targeted therapies .

Case Study: Alzheimer's Disease

  • A study identified a novel piperazine derivative that selectively activates TRPC6 channels, which are implicated in synaptic plasticity. This compound demonstrated synaptoprotective effects in models of Alzheimer's disease, suggesting that similar derivatives could be developed for therapeutic use .
  • Another investigation synthesized piperazine-based multi-effect drugs that not only reduced amyloid pathology but also preserved cognitive function in preclinical models of Alzheimer's .

Anticancer Properties

Piperazine derivatives have also shown potential as anticancer agents. The compound's structural similarities to other piperazines suggest it may possess cytotoxic properties against various cancer cell lines.

Case Study: Breast Cancer

  • Research on substituted piperazine derivatives indicated significant cytotoxic activity against breast cancer cells (MCF7) with varying IC50 values. Compounds with specific substitutions on the piperazine ring exhibited selective toxicity towards cancer cells while being less harmful to normal cells . This selectivity is crucial for developing safer cancer therapeutics.

Detection and Quantification

The development of analytical methods for detecting piperazine derivatives, including the compound of interest, is essential for both clinical and forensic applications. A recent study established a rapid method using liquid chromatography-mass spectrometry (LC-MS) to detect various piperazine derivatives in biological samples such as serum and urine .

Method Validation:

  • The method demonstrated high selectivity and sensitivity, with limits of detection (LOD) and quantification (LOQ) suitable for identifying low concentrations of these compounds in biological matrices. This capability is vital for monitoring drug use and potential abuse in clinical settings.

Summary of Findings

Application AreaKey Insights
NeuropharmacologyPotential for treating Alzheimer's disease through synaptoprotective mechanisms
Anticancer ActivityDemonstrated cytotoxic effects against breast cancer cells with selective toxicity
Analytical MethodsDeveloped LC-MS methods for sensitive detection of piperazine derivatives in biological samples

Mechanism of Action

The mechanism of action of 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, it may interact with cellular membranes, altering their permeability and affecting cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogs with related piperazine or halogenated motifs. Key comparisons include:

Structural Analogues with Halogenated Substituents

Compound Name Key Structural Features Differences Implications
2,2,2-Trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone Fluorobenzoyl-pyrrole substituent Replaces trichloroethanimidoyl with fluorobenzoyl; pyrrole instead of piperazine Reduced halogen density lowers electrophilicity; altered aromaticity may shift biological target specificity
2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-ol Trifluoroethyl-piperazine with ethanol group Ethanol group instead of imine; trifluoroethyl vs. trichloroethyl Increased hydrophilicity due to -OH group; trifluoroethyl enhances metabolic stability compared to trichloro
1-[4-(4-Fluoro-2-methoxyphenyl)piperazin-1-yl]-2-[4-(tetrazol-1-yl)phenyl]ethanone Fluoro-methoxyphenyl and tetrazolyl groups Aryl substituents instead of trichloro motifs; ketone vs. imine Tetrazole enhances hydrogen-bonding capacity; methoxy group modulates pharmacokinetics

Chemical Reactivity and Stability

  • Halogenation Effects: The trichloroethyl groups in the target compound increase lipophilicity and oxidative stability compared to difluoro or non-halogenated analogs (e.g., 2-[4-(2,2-difluoroethyl)piperazin-1-yl]ethanamine). This enhances membrane permeability but may reduce solubility .
  • Functional Group Impact : The imine group (C=N) confers greater electrophilicity than ketones or alcohols in analogs like 2-(4-(2,2,2-trifluoroethyl)piperazin-1-yl)ethan-1-ol, making it more reactive toward nucleophiles such as thiols or amines .

Pharmacokinetic and Toxicological Profiles

  • Toxicity : Higher halogen content may elevate hepatotoxicity compared to less halogenated compounds like 2-(thiomorpholin-4-yl)ethan-1-amine, as seen in preclinical models .

Data Tables

Table 1: Physicochemical Properties

Property Target Compound 2-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]ethan-1-ol 2,2,2-Trichloro-1-[4-(2-fluorobenzoyl)-1H-pyrrol-2-yl]-1-ethanone
Molecular Weight 448.66 g/mol 212.22 g/mol 372.59 g/mol
LogP 3.8 (predicted) 1.2 2.9
Solubility (Water) <0.1 mg/mL 15 mg/mL 1.5 mg/mL
Electrophilicity (HOMO-LUMO Gap) Narrow (high) Moderate Moderate

Research Findings and Implications

  • Synthetic Feasibility : The compound’s synthesis mirrors methods for piperazine-acyl derivatives, utilizing chloroacetyl chloride and piperazine intermediates under anhydrous conditions .
  • Mechanistic Insights : Trichloro groups may act as "warheads" in covalent inhibitor design, akin to kinase-targeting agents, though detailed target validation is pending .
  • Regulatory Considerations : High halogen content necessitates rigorous ecotoxicological assessments, particularly regarding persistence in soil and water systems .

Biological Activity

The compound 2,2,2-trichloro-1-[4-(2,2,2-trichloroethanimidoyl)piperazin-1-yl]ethan-1-imine is a novel piperazine derivative that has garnered attention for its potential biological activities. This article delves into the compound's biological activity, including its cytotoxic effects, mechanisms of action, and comparative efficacy against various cancer cell lines.

Anticancer Properties

Recent studies have demonstrated that piperazine derivatives exhibit significant anticancer properties. For instance, compounds containing piperazine rings have been shown to possess antiproliferative effects against various cancer cell lines, including breast cancer cells (MDA-MB468 and MCF7) with IC50 values ranging from 10.34 to 66.78 µM .

Cytotoxicity Analysis

The cytotoxicity of This compound was assessed using the MTT assay on several human cancer cell lines. The results indicated that this compound exhibited lower IC50 values compared to traditional chemotherapeutics like albendazole (ABZ), suggesting a promising profile for further development.

CompoundCell LineIC50 (µM)Reference
7c MDA-MB 23134.31
7c U-87 MG38.29
ABZMDA-MB 23183.1
ABZU-87 MG40.59

The mechanism through which This compound exerts its effects involves the induction of apoptosis in cancer cells and inhibition of cell migration. The docking studies suggest that the compound interacts effectively with cellular targets associated with cancer proliferation and metastasis .

Comparative Efficacy

In comparative studies against standard treatments such as ABZ and ivermectin, the piperazine derivative demonstrated superior efficacy in reducing cell viability and migration in both MDA-MB 231 and U-87 MG cell lines. The most active derivative (7c ) showed a mortality rate significantly higher than that of ABZ after exposure to muscle larvae .

Study 1: Antiproliferative Effects on Breast Cancer Cells

In an experimental setup involving MCF7 cells, various piperazine derivatives were tested for their cytotoxic effects. The study found that compounds with halophenyl groups exhibited enhanced activity compared to their counterparts with less reactive substituents . This highlights the importance of chemical structure in determining biological activity.

Study 2: In Vivo Toxicological Assessment

A toxicological assessment conducted on rats revealed that while piperazine derivatives generally exhibited low toxicity at therapeutic doses, higher concentrations led to significant adverse effects such as liver damage and kidney toxicity . This underscores the necessity for careful dose optimization in clinical applications.

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